![molecular formula C15H21FN2OS B2803563 7-(2-fluorophenyl)-N-isopropyl-1,4-thiazepane-4-carboxamide CAS No. 1705100-91-9](/img/structure/B2803563.png)
7-(2-fluorophenyl)-N-isopropyl-1,4-thiazepane-4-carboxamide
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield, purity, and any challenges or unique aspects of the synthesis process .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions, reagents, and mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Discovery and Synthesis of Novel Compounds
- The development of substituted carboxamides as potent and selective inhibitors for various kinase enzymes highlights the role of structural modifications in enhancing therapeutic potential. For example, the discovery of selective inhibitors for the Met kinase superfamily emphasizes the importance of substitution patterns for improved enzyme potency and selectivity, which is relevant for cancer therapeutics (Schroeder et al., 2009).
Radioligands for Imaging
- Research on quinoline-2-carboxamide derivatives labeled with carbon-11 explores their potential as radioligands for noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo, demonstrating the application of such compounds in positron emission tomography (PET) imaging for neurological diseases (Matarrese et al., 2001).
Antimicrobial Agents
- The synthesis and evaluation of fluoroquinolone-based 4-thiazolidinones for antimicrobial activity reveal the potential of incorporating fluorine and thiazolidinone moieties for developing new antibacterial and antifungal agents, demonstrating the role of chemical modification in enhancing antimicrobial efficacy (Patel & Patel, 2010).
Synthetic Methodologies
- Advances in solvent-free synthesis techniques, such as the use of microwave irradiation for the preparation of carboxamide derivatives, underscore the importance of green chemistry principles in the efficient and environmentally friendly synthesis of potential therapeutic agents (Thirunarayanan & Sekar, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-(2-fluorophenyl)-N-propan-2-yl-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2OS/c1-11(2)17-15(19)18-8-7-14(20-10-9-18)12-5-3-4-6-13(12)16/h3-6,11,14H,7-10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXFCCKENKYIJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(SCC1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-fluorophenyl)-N-isopropyl-1,4-thiazepane-4-carboxamide |
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